N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a trifluoromethyl group, a phenyl ring, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 2-(5-phenyl-1,2-oxazol-3-yl)acetyl chloride under basic conditions to form the desired acetamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating the activity of enzymes or signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Uniqueness
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to its combination of a trifluoromethyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O2/c19-15-7-6-12(8-14(15)18(20,21)22)23-17(25)10-13-9-16(26-24-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDFOPYSHZNJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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